molecular formula C8H6N4 B8025592 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No.: B8025592
M. Wt: 158.16 g/mol
InChI Key: LTOMWSWQWHIXIS-UHFFFAOYSA-N
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Description

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic aromatic organic compound belonging to the pyrrolo[2,3-d]pyrimidine class This compound features a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 5-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a substituted pyrrole derivative, which undergoes cyclization with a suitable reagent to form the pyrrolo[2,3-d]pyrimidine core. Subsequent functionalization introduces the methyl and cyano groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes. These methods ensure the efficient production of high-purity this compound, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Oxidation reactions can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolo[2,3-d]pyrimidines.

Scientific Research Applications

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including kinase inhibition and apoptosis induction.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester

Properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-3-10-8-7(5)6(2-9)11-4-12-8/h3-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOMWSWQWHIXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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